molecular formula C30H44O3 B14803240 [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

Cat. No.: B14803240
M. Wt: 452.7 g/mol
InChI Key: AHMMSNQYOPMLSX-HCKOMFQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Boldenone undecylenate is synthesized by esterifying boldenone with undecylenic acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions . The esterification process enhances the compound’s stability and prolongs its half-life in the body .

Industrial Production Methods: In industrial settings, boldenone undecylenate is produced through a series of chemical reactions involving boldenone and undecylenic acid. The process includes purification steps to ensure the final product’s purity and quality . The compound is then formulated for intramuscular injection, which is the primary route of administration .

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

InChI

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3/t24?,25?,26?,27?,29-,30-/m0/s1

InChI Key

AHMMSNQYOPMLSX-HCKOMFQSSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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